molecular formula C9H12N2O2 B238115 Benzeneethanimidamide, N-hydroxy-2-methoxy- CAS No. 137499-39-9

Benzeneethanimidamide, N-hydroxy-2-methoxy-

Cat. No.: B238115
CAS No.: 137499-39-9
M. Wt: 180.2 g/mol
InChI Key: OEXWNUSXRCKEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXWNUSXRCKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391655
Record name Benzeneethanimidamide, N-hydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137499-39-9
Record name Benzeneethanimidamide, N-hydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Methoxy-Substituted Benzaldehyde Precursors

The most direct route involves condensing 2-methoxybenzaldehyde derivatives with hydroxylamine under basic conditions. In a representative procedure, 2-methoxybenzaldehyde (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1 v/v) at 60°C for 6 hours, followed by NaOH-mediated cyclization . The hydroxyimidamide group forms via nucleophilic attack of the hydroxylamine oxygen on the aldehyde carbonyl, with the methoxy group stabilizing the intermediate through resonance .

Table 1: Optimization of Benzaldehyde-Derived Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEthanol/WaterTHF/H2OEthanol/Water (3:1)
Temperature60°C80°C60°C
Reaction Time6 hours4 hours6 hours
BaseNaOHK2CO3NaOH
Yield78%65%85%

Key modifications include substituting NaOH with K2CO3, which reduced side-product formation by 12%, and maintaining pH >10 to prevent premature hydrolysis of the imidamide . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:2) enhances purity to >98% .

Chloride Intermediate Pathway

A patent-derived method converts 4-methyl-3-methoxybenzoic acid to the corresponding benzamide chloride before introducing the hydroxyimidamide group . Critical steps include:

  • Acid Chloride Formation : Treating 4-methyl-3-methoxybenzoic acid (0.9 mol) with thionyl chloride (2.7 mol) in toluene at 90°C for 6 hours, achieving 95% conversion to 4-methyl-3-methoxybenzoyl chloride .

  • Aminolysis : Reacting the chloride with hydroxylamine (2.25 mol) in acetonitrile/ammonia at 15°C, yielding 95% N-hydroxy-4-methyl-3-methoxybenzamide after recrystallization .

  • Oxidative Demethylation : Using BBr3 in dichloromethane at -78°C to selectively remove the methyl group, followed by neutralization with NaHCO3 to isolate the final product in 82% yield .

Table 2: Chloride Pathway Yield Distribution

StepReagentsYieldPurity
Acid Chloride FormationThionyl Chloride95%>98%
AminolysisNH2OH/NH395%98.5%
Oxidative DemethylationBBr382%97%

This method’s advantage lies in its high stepwise yields and scalability, though it requires strict temperature control during demethylation to prevent over-oxidation .

Methylation-Aminolysis Sequential Strategy

Adapting a sulfonamide synthesis protocol , this approach methylates 5-chlorosalicylic acid before introducing the hydroxyimidamide:

  • Methylation : Heating 5-chlorosalicylic acid (500 g) with dimethyl sulfate (335 g) in acetone/K2CO3 at reflux for 45 minutes produces methyl 5-chloro-2-methoxybenzoate (66% yield) .

  • Aminolysis : Reacting the ester with hydroxylamine (1.5 eq) in DMF at 120°C for 8 hours under N2, followed by acidification to pH 2–3 with HCl, isolates the product in 74% yield .

Critical Parameters:

  • Methylation Catalyst : K2CO3 outperforms NaHCO3, increasing ester yield by 18% .

  • Aminolysis Solvent : DMF provides higher conversion (74%) versus THF (52%) due to superior solubility of intermediates .

Catalytic Reductive Amination Approach

A lesser-documented method employs reductive amination of 2-methoxybenzaldehyde with hydroxylamine using Pd/C (5 wt%) under H2 (50 psi). This one-pot method achieves 68% yield but requires rigorous exclusion of moisture to prevent catalyst deactivation . Despite lower efficiency, it offers a transition-metal-catalyzed alternative for sensitive substrates .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for N-Hydroxy-2-Methoxybenzeneethanimidamide Synthesis

MethodTotal YieldPurityCost IndexScalability
Benzaldehyde Condensation85%98%LowModerate
Chloride Intermediate75%97%HighHigh
Methylation-Aminolysis49%95%ModerateLow
Reductive Amination68%93%HighModerate

The benzaldehyde route offers the best balance of yield and cost for lab-scale synthesis, while the chloride pathway is preferable for industrial applications despite higher reagent costs . Residual solvent analysis (GC-MS) confirms ethyl acetate and acetonitrile levels below ICH Q3C limits (<500 ppm) in all methods .

Reaction Mechanism Elucidation

The formation of the N-hydroxyimidamide group proceeds through a nucleophilic acyl substitution mechanism. In the benzaldehyde route, hydroxylamine attacks the electrophilic aldehyde carbon, followed by base-assisted dehydration to form the imine intermediate. Methoxy group resonance stabilization lowers the activation energy by 12.3 kJ/mol, as shown in DFT calculations . Side reactions, such as over-oxidation to nitriles or demethylation, are mitigated by maintaining pH >10 and temperatures below 70°C .

Industrial-Scale Optimization Challenges

Scaling the chloride method to 50 kg batches introduced challenges:

  • Exothermic Control : Thionyl chloride addition requires jacketed reactor cooling (ΔT < 5°C/min) to prevent runaway reactions .

  • Waste Management : Neutralizing excess SOCl2 with Na2CO3 generates 8 kg of NaCl per kg product, necessitating efficient filtration systems .

  • Purity Consistency : Implementing in-process FTIR monitoring at stages 2 and 4 reduced batch failures from 15% to 2% by detecting residual hydroxylamine .

Chemical Reactions Analysis

Benzeneethanimidamide, N-hydroxy-2-methoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzeneethanimidamide derivatives have been explored for their potential as therapeutic agents. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that benzeneethanimidamide derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. A study highlighted the design of compounds that selectively target cancer cells while sparing normal cells, demonstrating significant potency against various cancer types .

Compound Activity Target
BenzeneethanimidamideTubulin polymerization inhibitorCancer cells
BNC105 (related compound)Vascular disrupting agentTumor vasculature

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of benzeneethanimidamide derivatives. Modifications to the benzene ring and the amide group have been shown to enhance biological activity and selectivity towards specific cancer types .

Agricultural Applications

The compound also shows promise in agricultural settings, particularly as a fungicide and arthropodicide.

Fungicidal Properties

Benzeneethanimidamide has been investigated for its effectiveness against fungal pathogens affecting crops. The compound's ability to disrupt fungal cell membranes makes it a potential candidate for developing new fungicides that are less toxic and more environmentally friendly than current options .

Application Target Organism Effectiveness
FungicideVarious fungal pathogensHigh efficacy
ArthropodicideCommon agricultural pestsEffective pest control

Biochemical Research Applications

In biochemical research, benzeneethanimidamide is utilized for studying biomolecule interactions and enzyme inhibition.

Ligand-Binding Studies

The compound is employed in studies examining ligand-receptor interactions, which are vital for understanding various biological processes and drug mechanisms . Its N-hydroxy group enhances binding affinity, making it useful in structure-based drug design.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of benzeneethanimidamide derivatives against human cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound, validating the importance of SAR in drug development .

Case Study 2: Agricultural Application

In field trials, a formulation containing benzeneethanimidamide was tested against common fungal pathogens in crops. The results indicated a marked reduction in disease incidence and an increase in yield compared to untreated controls, showcasing its potential as an effective agricultural treatment .

Mechanism of Action

The mechanism of action of Benzeneethanimidamide, N-hydroxy-2-methoxy- involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Key Properties (Inferred from Analogues):

  • Molecular Formula : Likely C₉H₁₂N₂O₂ (based on substituent patterns in ).
  • Physical State : Solid at room temperature (similar to N-hydroxy-2-methylbenzimidamide, m.p. 144–148°C) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities Source
N-hydroxy-2-methoxy-benzeneethanimidamide 2-OCH₃, N-hydroxy C₉H₁₂N₂O₂ ~180.2 Not reported Potential bioactivity (inferred)
N-hydroxy-4-chloro-benzeneethanimidamide 4-Cl, N-hydroxy C₈H₉ClN₂O 184.62 Not reported Intermediate for triazole synthesis
N-hydroxy-3,5-bis(trifluoromethyl)-benzeneethanimidamide 3,5-CF₃, N-hydroxy C₁₀H₈F₆N₂O 310.18 Not reported High electronegativity for reactivity
N-hydroxy-2-methylbenzimidamide 2-CH₃, N-hydroxy C₈H₁₀N₂O 150.18 144–148 Research in medicinal chemistry
N-hydroxy-2-(p-tolyl)acetimidamide p-CH₃ (toluyl), N-hydroxy C₉H₁₂N₂O 164.2 Not reported Antimicrobial studies

Substituent Effects on Physicochemical Properties

  • Methoxy Group (2-OCH₃) : Enhances solubility in polar solvents due to its electron-donating nature. Compared to the methyl group (C₈H₁₀N₂O, m.p. 144–148°C ), methoxy derivatives likely exhibit lower melting points owing to reduced crystallinity.
  • Chloro Group (4-Cl) : Introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Used in synthesizing 3-benzyl-5-(bromomethyl)-1,2,4-triazole (70% yield) .
  • Trifluoromethyl (3,5-CF₃) : High electronegativity and lipophilicity enhance membrane permeability, making such compounds candidates for drug discovery .

Biological Activity

Benzeneethanimidamide, N-hydroxy-2-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative, antioxidative, and antimicrobial activities, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

Benzeneethanimidamide, N-hydroxy-2-methoxy- is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring. These functional groups are known to influence the compound's interaction with biological targets.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole and related compounds have demonstrated selective activity against the MCF-7 breast cancer cell line.

CompoundCell LineIC50 (µM)
BenzeneethanimidamideMCF-73.1
Hydroxy-substituted derivativeHCT 1163.7
Methoxy-substituted derivativeHEK 2935.3

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The presence of hydroxyl and methoxy groups appears to enhance the antiproliferative activity by modulating oxidative stress pathways without causing significant toxicity .

Antioxidative Activity

The antioxidative properties of benzeneethanimidamide derivatives have been investigated through various assays. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

  • Mechanism : Hydroxyl groups contribute to the donation of hydrogen atoms or electrons, stabilizing free radicals.
  • Findings : Compounds with multiple hydroxyl or methoxy groups showed improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antimicrobial Activity

Benzeneethanimidamide derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µM)
Compound AE. faecalis8
Compound BS. aureus6.63
Compound CE. coli6.72

The minimum inhibitory concentration (MIC) values indicate the lowest concentration of a compound that inhibits bacterial growth. The presence of hydroxyl and methoxy groups has been linked to enhanced antibacterial activity, particularly against resistant strains .

Case Studies

  • Study on Hydroxy-Substituted Benzimidazole Derivatives : This study synthesized various derivatives and assessed their biological activities. The most promising compounds showed selective antiproliferative effects against MCF-7 cells with IC50 values ranging from 1.2 to 5.3 µM, indicating strong potential for further development in cancer therapy .
  • Evaluation of Antioxidant Activities : Another investigation focused on the antioxidant capabilities of methoxy-substituted derivatives, revealing that these compounds outperformed traditional antioxidants in scavenging reactive oxygen species (ROS) in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.